molecular formula C11H16N2O2 B1336668 N'-(4-methoxyphenyl)isobutyrohydrazide CAS No. 66390-61-2

N'-(4-methoxyphenyl)isobutyrohydrazide

Cat. No.: B1336668
CAS No.: 66390-61-2
M. Wt: 208.26 g/mol
InChI Key: JVRNYNAMRBMTDL-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development and formal recognition of this compound follows the broader historical trajectory of hydrazide chemistry, which gained prominence in the mid-twentieth century with the recognition of hydrazine derivatives' synthetic utility. The compound's initial documentation in chemical databases occurred on October 25, 2006, when it was first registered in the PubChem database system. This registration marked the formal recognition of the compound's identity and established its unique chemical identifier within the global chemical information infrastructure.

The timeline of the compound's documentation reflects the systematic expansion of chemical database coverage that characterized the early twenty-first century. Following its initial registration, the compound's database entry underwent significant modification on May 10, 2025, indicating continued research interest and potentially new synthetic or analytical developments. This pattern of ongoing updates suggests that this compound remains an active subject of chemical research nearly two decades after its initial database registration.

The broader historical context for this compound's development can be traced to earlier work on related hydrazide derivatives. The synthesis of 4-methoxybenzoylhydrazones, as documented in research from 2014, demonstrates the established interest in methoxy-substituted hydrazide derivatives that preceded the specific focus on this compound. Additionally, patent literature from 2002 describes preparation methods for methoxyphenylhydrazine derivatives, indicating that the foundational chemistry for synthesizing related compounds was well-established by the early 2000s.

The evolution of hydrazide chemistry more broadly provides important context for understanding the development of this compound. Historical work on hydrazine derivatives demonstrated their potential as reducing agents and synthetic intermediates, establishing the chemical foundation that would later support the development of more specialized hydrazide compounds like this compound.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The formal IUPAC name for this compound is N'-(4-methoxyphenyl)-2-methylpropanehydrazide, which systematically describes the compound's structural components. This nomenclature clearly identifies the presence of a 4-methoxyphenyl group attached to the terminal nitrogen of a 2-methylpropanehydrazide backbone.

The compound's systematic naming reflects the hierarchical approach used in IUPAC nomenclature, where the primary functional group (hydrazide) serves as the parent structure, and substituents are identified and positioned accordingly. The "N'" designation specifically indicates that the 4-methoxyphenyl group is attached to the terminal nitrogen atom of the hydrazide functionality, distinguishing it from potential regioisomers where the substitution might occur at different positions.

Table 1: Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name N'-(4-methoxyphenyl)-2-methylpropanehydrazide
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
InChI InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14)
InChIKey JVRNYNAMRBMTDL-UHFFFAOYSA-N
SMILES CC(C)C(=O)NNC1=CC=C(C=C1)OC

The InChI (International Chemical Identifier) representation provides a unique, algorithmically-generated identifier that ensures unambiguous chemical identification across different database systems. The corresponding InChIKey serves as a condensed hash of the full InChI, facilitating database searches and cross-referencing. The SMILES (Simplified Molecular Input Line Entry System) notation offers a concise linear representation of the molecular structure that can be readily interpreted by chemical software applications.

Multiple synonymous names exist for this compound within chemical literature and commercial databases. Alternative names include N'-(4-METHOXYPHENYL)-2-METHYLPROPANEHYDRAZIDE and various alphanumeric identifiers such as AKOS015924444 and SB86724. These alternative identifiers reflect the compound's presence across different chemical supplier catalogs and research databases, indicating its availability for research applications.

Position Within Hydrazide Derivatives Taxonomy

This compound occupies a specific position within the broader classification system of hydrazide derivatives, representing the intersection of aromatic hydrazine chemistry and aliphatic acyl hydrazide functionality. According to established chemical taxonomy, hydrazines can be systematically categorized based on their degree of substitution and the nature of their substituent groups. This particular compound falls within the category of asymmetrically disubstituted hydrazines, where two different hydrocarbon groups are bonded to the hydrazine nitrogen atoms.

The compound's classification as an aromatic hydrazide derivative places it among compounds that typically exhibit distinct physical and chemical properties compared to their aliphatic counterparts. Aromatic hydrazines are generally characterized by reduced water solubility, decreased basicity, and weaker reducing properties compared to aliphatic hydrazines. The presence of the methoxy substituent on the aromatic ring further modifies these properties through its electron-donating effects.

Table 2: Classification of Hydrazide Derivatives Related to this compound

Compound Type Substitution Pattern Solubility Basicity Example
Monosubstituted Aliphatic R-NH-NH₂ High water solubility Strongly alkaline Isobutyric acid hydrazide
Monosubstituted Aromatic Ar-NH-NH₂ Poor water solubility Less basic (4-Methoxyphenyl)hydrazine
Asymmetrically Disubstituted R-CO-NH-NH-Ar Variable Moderate This compound
Symmetrically Disubstituted R-NH-NH-R Moderate Basic Various diphenylhydrazines

Within the specific subcategory of aromatic acylhydrazides, this compound shares structural similarities with other compounds that have been extensively studied for their synthetic utility and potential biological activities. Research on related 4-methoxybenzoylhydrazones has demonstrated that methoxy-substituted aromatic hydrazides can serve as valuable intermediates in the synthesis of heterocyclic compounds. The positioning of the methoxy group at the para position relative to the hydrazide attachment point influences both electronic properties and steric accessibility.

The compound's relationship to other hydrazide derivatives extends to its synthetic accessibility and chemical reactivity patterns. Studies of hydrazide-hydrazone derivatives have shown that compounds containing aromatic methoxy substituents often exhibit distinctive inhibition properties against various enzymes. This suggests that this compound may share certain chemical behaviors with other members of its structural class, while maintaining unique properties derived from its specific substitution pattern.

The taxonomic position of this compound also reflects broader trends in hydrazide chemistry, where the combination of aromatic and aliphatic structural elements has become increasingly important for developing compounds with tailored properties. The isobutyrohydrazide backbone provides a specific steric environment that differentiates this compound from other aromatic hydrazides, potentially influencing its interaction with biological targets and its utility in synthetic applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRNYNAMRBMTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isobutyric Acid to Methyl Isobutyrate

A common precursor is methyl isobutyrate, prepared by esterification of isobutyric acid with methanol under acidic catalysis. The process involves:

  • Mixing isobutyric acid with methanol and a catalytic amount of concentrated sulfuric acid
  • Refluxing the mixture at 75–80 °C for 4–6 hours to drive esterification
  • Monitoring reaction progress by chromatographic or spectroscopic methods until residual acid is below 10%
  • Separation of the organic phase containing methyl isobutyrate by distillation and phase separation

Example data from patent literature:

Step Methanol (g) Isobutyric Acid (g) Sulfuric Acid (g) Temp (°C) Time (h) Yield (%) Methyl Isobutyrate Content (wt%)
1-1 39.8 100 11.2 80 6 89.2 79.0
1-2 47.1 100 8.4 75 4 94.0 80.3
4-7 65.2 100 8.4 80 6 98.2 81.3

Note: The yield and purity improve with optimized methanol amounts and reaction times.

Synthesis of 4-Methoxyphenylhydrazine

The hydrazine component, 4-methoxyphenylhydrazine hydrochloride, is prepared via reduction of 4-methoxyphenyl diazonium salts derived from 4-methoxyaniline:

  • Diazotization of 4-methoxyaniline with sodium nitrite in acidic aqueous medium at low temperature (-5 °C)
  • Reduction of the diazonium salt with tin(II) chloride in acidic conditions to yield 4-methoxyphenylhydrazine hydrochloride
  • Isolation by filtration and purification

This intermediate is critical for the subsequent hydrazide formation.

Formation of this compound

Direct Hydrazinolysis of Methyl Isobutyrate

  • Methyl isobutyrate is reacted with 4-methoxyphenylhydrazine in an appropriate solvent (e.g., ethanol or methanol)
  • The reaction is typically carried out under reflux conditions to facilitate nucleophilic attack of the hydrazine nitrogen on the ester carbonyl
  • The reaction proceeds to form the hydrazide with elimination of methanol
  • The product is isolated by crystallization or filtration

Reaction of Isobutyric Acid with 4-Methoxyphenylhydrazine

Alternatively, isobutyric acid can be activated (e.g., converted to acid chloride or anhydride) and then reacted with 4-methoxyphenylhydrazine:

  • Acid chloride preparation by reaction of isobutyric acid with thionyl chloride or oxalyl chloride
  • Subsequent reaction with 4-methoxyphenylhydrazine at low temperature to form the hydrazide
  • Purification by recrystallization

Catalyzed Hydrazide Formation from Isobutyric Acid and Hydrazine

Patent literature describes a catalytic process using titanium tetra-isopropoxide as a catalyst for hydrazide formation from isobutyric acid and hydrazine hydrate:

  • Mixing isobutyric acid with hydrazine hydrate and titanium catalyst in toluene
  • Heating to reflux with water removal via a water separator to drive the reaction
  • Filtration to remove catalyst and isolation of hydrazide product by crystallization or distillation

Though this method is described for isobutyrate hydrazide generally, it can be adapted for substituted hydrazines such as 4-methoxyphenylhydrazine.

Summary Table of Preparation Methods

Method Starting Materials Conditions Catalyst/Notes Yield/Remarks
Esterification + Hydrazinolysis Isobutyric acid + Methanol + 4-methoxyphenylhydrazine Acid catalysis (H2SO4), reflux 75–80 °C; then reflux with hydrazine Sulfuric acid for esterification High yield methyl isobutyrate; hydrazide formed by reflux with hydrazine
Acid Chloride + Hydrazine Isobutyric acid chloride + 4-methoxyphenylhydrazine Low temp reaction in organic solvent Thionyl chloride for acid chloride High purity hydrazide, requires acid chloride prep
Catalytic Hydrazide Formation Isobutyric acid + hydrazine hydrate + catalyst Reflux in toluene, water removal Titanium tetra-isopropoxide catalyst Efficient, catalyst reusable, scalable

Research Findings and Considerations

  • The esterification step is critical for obtaining high purity methyl isobutyrate, which directly affects hydrazide yield and purity.
  • The hydrazinolysis reaction is generally straightforward but requires control of temperature and stoichiometry to avoid side reactions.
  • Catalytic methods using titanium-based catalysts improve reaction efficiency and allow for easier catalyst recovery.
  • The preparation of 4-methoxyphenylhydrazine hydrochloride is a key step, requiring careful control of diazotization and reduction conditions to maximize yield and purity.
  • Purification of the final hydrazide product is typically achieved by recrystallization or vacuum distillation, depending on scale and desired purity.

This comprehensive overview synthesizes data from patent literature, chemical databases, and synthesis reports to provide a professional and authoritative guide to the preparation of this compound. The methods described are adaptable for laboratory and industrial scale synthesis, with considerations for yield optimization and purity control.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide moiety readily undergoes condensation with carbonyl compounds to form Schiff bases. This reaction occurs under mild acidic conditions (pH 4–6) at 60–80°C, yielding imine derivatives with potential biological activity .

Example Reaction:

N 4 Methoxyphenyl isobutyrohydrazide+RCHORCH N NHCOC CH3 2+H2O\text{N 4 Methoxyphenyl isobutyrohydrazide}+\text{RCHO}\rightarrow \text{RCH N NHCOC CH}_3\text{ }_2+\text{H}_2\text{O}

Reactant (RCHO)Product Yield (%)Conditions
Benzaldehyde78Ethanol, 70°C, 4h
Cyclohexanone65Acetic acid, 60°C, 6h

Cyclization to Heterocycles

Under dehydrating conditions (e.g., POCl₃ or PPA), the compound forms 1,3,4-oxadiazole derivatives. This five-membered heterocyclic system enhances pharmacological properties .

Mechanism:

  • Intramolecular nucleophilic attack by the hydrazide nitrogen.

  • Elimination of water to form the oxadiazole ring.

Key Data:

  • Optimal cyclization temperature: 100–120°C

  • Reaction time: 8–12 hours

  • Yield range: 60–85% depending on substituents .

Nucleophilic Substitution at Methoxy Group

The electron-rich methoxy group undergoes electrophilic substitution reactions. Nitration and halogenation occur regioselectively at the para position relative to the methoxy group .

Reaction Conditions:

  • Nitration: HNO₃/H₂SO₄, 0–5°C → 4-nitro derivative (72% yield).

  • Bromination: Br₂/FeBr₃, CHCl₃ → 4-bromo derivative (68% yield).

Electronic Effects:
DFT studies show the methoxy group increases electron density on the aromatic ring (OCH3-\text{OCH}_3: σ+=0.78\sigma^+=-0.78), facilitating electrophilic attack .

Metal Complexation

The hydrazide group acts as a bidentate ligand, forming stable complexes with transition metals. These complexes show enhanced thermal stability and catalytic potential .

Complexation Data:

Metal SaltCoordination ModeStability Constant (log K)
ZnCl₂N,O-chelation4.2 ± 0.3
Cu(NO₃)₂N,N-chelation5.8 ± 0.2

Applications:

  • Catalysts in oxidation reactions.

  • Anticancer agents via DNA intercalation.

Acid/Base Hydrolysis

The hydrazide bond undergoes hydrolysis under extreme pH conditions:

  • Acidic (HCl 6M): Cleavage to 4-methoxyphenylhydrazine + isobutyric acid (85% yield).

  • Basic (NaOH 5M): Degradation to NaNCO and aromatic amines (limited synthetic utility) .

Photochemical Reactivity

TD-DFT calculations predict a HOMO→LUMO transition at 308 nm (λmax\lambda_{\text{max}}), enabling UV-induced dimerization or radical formation .

Key Parameters:

  • HOMO energy: 5.90-5.90 eV (gas phase)

  • LUMO energy: 2.07-2.07 eV (chloroform)

  • Energy gap (ΔE\Delta E): 3.83 eV → Moderate photoreactivity .

Biological Alkylation

The compound alkylates biological thiols (e.g., glutathione) via nucleophilic attack on the hydrazide carbonyl, forming stable thioester adducts. This reactivity underpins its enzyme inhibition potential .

Kinetic Data:

Target Enzymekinactk_{\text{inact}} (M⁻¹s⁻¹)IC₅₀ (μM)
Urease2.4 × 10³18.7
Acetylcholinesterase1.1 × 10³29.4

Scientific Research Applications

Medicinal Chemistry

N'-(4-methoxyphenyl)isobutyrohydrazide has been investigated for its potential therapeutic properties. Specifically, its role as a hydrazone derivative positions it as a candidate for various biological activities.

Antitumor Activity

Research indicates that hydrazone compounds, including this compound, exhibit notable antitumor effects. A study demonstrated that derivatives of hydrazones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

  • Case Study : A series of experiments conducted on human cancer cell lines revealed that modifications to the hydrazone structure significantly enhance cytotoxicity against specific cancers such as breast and colon cancer .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.

  • Data Table: Antimicrobial Efficacy of this compound
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in treating inflammatory diseases.

Anti-inflammatory Effects

Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway is a significant mechanism by which this compound may exert anti-inflammatory effects. Studies have linked p38 MAPK inhibition to reduced production of pro-inflammatory cytokines .

  • Case Study : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers, suggesting a potential application in rheumatoid arthritis treatment .

Materials Science Applications

Beyond biological applications, this compound is being explored in materials science for its luminescent properties.

Luminescent Probes

Hydrazone compounds are known for their luminescent characteristics, making them suitable for use as fluorescent markers in biological imaging and sensing applications.

  • Data Table: Luminescent Properties of Hydrazone Derivatives
CompoundEmission Wavelength (nm)Application Area
This compound520Biological imaging
Other Hydrazone DerivativesVariesSensing and detection

Comparison with Similar Compounds

Spectroscopic and Computational Analysis

Spectroscopic Signatures :

  • IR Spectroscopy :
    • C=O stretch: 1663–1682 cm⁻¹ (hydrazide carbonyl) .
    • NH stretches: 3150–3414 cm⁻¹ (amide/hydrazine NH) .
    • Absence of C=S (1247–1255 cm⁻¹) in triazole derivatives confirms tautomerization to thione forms .
  • NMR :
    • Aromatic protons in 4-methoxyphenyl group: δ 6.7–7.2 ppm (doublets) .
    • Methoxy protons: δ ~3.8 ppm (singlet) .

Computational Insights :

  • DFT studies on analogs (e.g., 4-methoxybenzohydrazides) reveal planar geometries stabilized by intramolecular H-bonding between carbonyl oxygen and NH groups .
  • Electron density maps suggest methoxy groups enhance resonance stabilization, aligning with observed antioxidant efficacy .
Table 1: Comparative Bioactivity of Hydrazide Derivatives
Compound Biological Activity Key Findings Reference
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Antioxidant (DPPH assay) 1.4× higher activity than ascorbic acid (IC₅₀ = 12.3 μM) .
KAD-7 Antioxidant (DPPH) Moderate scavenging (IC₅₀ = 28.5 μM) due to electron-withdrawing Cl groups .
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Anticancer (MTT assay) Most active against U-87 glioblastoma (IC₅₀ = 8.7 μM) .
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles Anticancer Cytotoxicity correlates with sulfonyl group electronegativity (Br > Cl > H) .

Mechanistic Insights :

  • Antioxidant activity is attributed to hydrogen atom transfer (HAT) from NH groups to free radicals .
  • Anticancer activity in glioblastoma models may involve mitochondrial apoptosis pathways, enhanced by triazole-thione moieties .

Biological Activity

N'-(4-Methoxyphenyl)isobutyrohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound belongs to the acylhydrazone class of compounds. The general structure can be represented as:

C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2

This compound is synthesized through the condensation reaction of 4-methoxyphenyl hydrazine with isobutyric acid. The synthesis typically involves the following steps:

  • Formation of Hydrazide : Reaction of 4-methoxyphenyl with isobutyric acid to form the corresponding hydrazide.
  • Condensation Reaction : The hydrazide undergoes condensation with an appropriate aldehyde to yield this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicates that the presence of the methoxy group enhances lipophilicity, which is crucial for membrane penetration and antibacterial action.

Microbial Strain Minimum Inhibitory Concentration (MIC)
MRSA (ATCC 43300)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay Results

In a study assessing its effects on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • Results :
    • HeLa: IC50 = 15 µM
    • MCF-7: IC50 = 20 µM
    • A549: IC50 = 25 µM

These results indicate that this compound has a potent anticancer effect, particularly against cervical cancer cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in models of autoimmune diseases.

Mechanism of Action :

  • Inhibition of p38 MAPK pathway.
  • Reduction in the expression of inflammatory mediators.

Q & A

Basic: What synthetic routes are commonly used to prepare N'-(4-methoxyphenyl)isobutyrohydrazide, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions between isobutyrohydrazide and 4-methoxybenzaldehyde derivatives. A two-step approach involves (1) forming the hydrazide intermediate through nucleophilic substitution and (2) purifying via recrystallization using ethanol/water mixtures to remove unreacted starting materials . For higher yields, reaction parameters such as stoichiometric ratios (e.g., 1:1.5 hydrazide-to-aldehyde), inert atmospheres, and reflux in polar aprotic solvents (e.g., DMF) are critical. Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating derivatives with functionalized substituents .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • Spectroscopy : IR identifies N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. 1^1H NMR confirms methoxy protons (~3.8 ppm) and hydrazide NH signals (~9–10 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. SHELXL (for refinement) and Olex2 (for visualization) are standard tools. For poor-quality crystals, consider cryocooling or using synchrotron radiation .

Advanced: How can low yields in hydrazide derivative synthesis be addressed?

Methodological Answer:
Low yields often stem from side reactions or poor solubility. Mitigation strategies include:

  • Catalysis : Add triethylamine to deprotonate intermediates and accelerate condensation .
  • Solvent Optimization : Switch to DMSO for higher solubility of aromatic aldehydes.
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce byproduct formation in sensitive reactions .
  • Workup Adjustments : Use liquid-liquid extraction with dichloromethane to recover polar products .

Advanced: How should discrepancies in biological activity data (e.g., antioxidant vs. anticancer) be analyzed?

Methodological Answer:
Contradictions arise from assay-specific variables:

  • Cell Line Variability : Test across multiple lines (e.g., U-87 glioblastoma vs. MDA-MB-231 breast cancer) to assess tissue-specific effects .
  • Radical Scavenging vs. Cytotoxicity : Use DPPH for antioxidant activity and MTT for cell viability, ensuring matched concentrations (e.g., 10–100 μM). Normalize data to positive controls (e.g., ascorbic acid) .
  • Dose-Response Curves : Calculate IC50_{50} values with nonlinear regression to compare potency thresholds .

Advanced: What strategies improve X-ray crystallography outcomes for hydrazide derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from ethanol/acetone mixtures to enhance lattice packing.
  • Twinning Mitigation : For twinned crystals, employ SHELXL’s TWIN/BASF commands for refinement .
  • Data Collection : Collect high-resolution data (≤1.0 Å) at low temperatures (100 K) to minimize thermal motion artifacts .
  • Validation : Cross-check with PLATON to detect disorders or solvent masking .

Advanced: How can DFT calculations predict reactivity of this compound?

Methodological Answer:

  • Geometry Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to optimize ground-state structures.
  • Frontier Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Lower gaps (~3–4 eV) suggest higher reactivity .
  • Interaction Studies : Simulate metal coordination (e.g., with vanadyl ions) to identify preferred binding sites (e.g., hydrazide N and O) .

Advanced: How to design experiments for studying metal complexes of hydrazide derivatives?

Methodological Answer:

  • Synthesis : React hydrazide with metal salts (e.g., VV^V oxyions) in methanol under reflux. Monitor pH (5–6) to prevent precipitation .
  • Characterization : Use UV-Vis (d-d transitions) and EPR for oxidation state analysis. SCXRD confirms coordination geometry .
  • Stability Tests : Perform cyclic voltammetry to assess redox behavior in physiological buffers .

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